molecular formula C14H13ClINO B4052370 5-chloro-2-{1-[(4-iodophenyl)amino]ethyl}phenol

5-chloro-2-{1-[(4-iodophenyl)amino]ethyl}phenol

Cat. No.: B4052370
M. Wt: 373.61 g/mol
InChI Key: IOYGXNZLQOTVAW-UHFFFAOYSA-N
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Description

5-chloro-2-{1-[(4-iodophenyl)amino]ethyl}phenol is an organic compound that features a phenol group substituted with chlorine and iodine atoms

Scientific Research Applications

5-chloro-2-{1-[(4-iodophenyl)amino]ethyl}phenol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-{1-[(4-iodophenyl)amino]ethyl}phenol typically involves a multi-step process:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-iodoaniline and 5-chloro-2-hydroxyacetophenone.

    Formation of Intermediate: The first step involves the formation of an intermediate through a nucleophilic substitution reaction. This is achieved by reacting 4-iodoaniline with 5-chloro-2-hydroxyacetophenone in the presence of a base such as potassium carbonate.

    Final Product Formation: The intermediate is then subjected to further reaction conditions, such as heating and the addition of a suitable catalyst, to yield the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while minimizing waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

5-chloro-2-{1-[(4-iodophenyl)amino]ethyl}phenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form hydroquinones.

    Substitution: Electrophilic aromatic substitution reactions can occur at the phenol ring, particularly at the ortho and para positions relative to the hydroxyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include chromic acid and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like bromine or nitric acid can be used for halogenation and nitration reactions, respectively.

Major Products

    Oxidation: Quinones and related compounds.

    Reduction: Hydroquinones.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Mechanism of Action

The mechanism by which 5-chloro-2-{1-[(4-iodophenyl)amino]ethyl}phenol exerts its effects involves interactions with specific molecular targets. The phenol group can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity and cellular processes. The chlorine and iodine atoms may also contribute to the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-2-{1-[(4-iodophenyl)amino]ethyl}phenol
  • 5-bromo-2-{1-[(4-iodophenyl)amino]ethyl}phenol
  • 5-chloro-2-{1-[(4-bromophenyl)amino]ethyl}phenol

Uniqueness

5-chloro-2-{1-[(4-iodophenyl)amino]ethyl}phenol is unique due to the specific combination of chlorine and iodine substituents on the phenol ring

Properties

IUPAC Name

5-chloro-2-[1-(4-iodoanilino)ethyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClINO/c1-9(13-7-2-10(15)8-14(13)18)17-12-5-3-11(16)4-6-12/h2-9,17-18H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOYGXNZLQOTVAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=C(C=C1)Cl)O)NC2=CC=C(C=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClINO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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